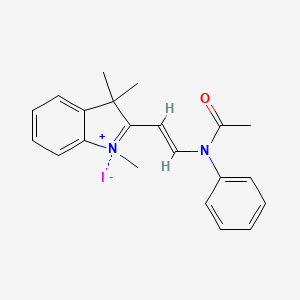

3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide

描述

属性

CAS 编号 |

40497-16-3 |

|---|---|

分子式 |

C21H23IN2O |

分子量 |

446.3 g/mol |

IUPAC 名称 |

N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;iodide |

InChI |

InChI=1S/C21H23N2O.HI/c1-16(24)23(17-10-6-5-7-11-17)15-14-20-21(2,3)18-12-8-9-13-19(18)22(20)4;/h5-15H,1-4H3;1H/q+1;/p-1 |

InChI 键 |

DFSAOQCBUXBCCX-UHFFFAOYSA-M |

手性 SMILES |

CC(=O)N(/C=C/C1=[N+](C2=CC=CC=C2C1(C)C)C)C3=CC=CC=C3.[I-] |

规范 SMILES |

CC(=O)N(C=CC1=[N+](C2=CC=CC=C2C1(C)C)C)C3=CC=CC=C3.[I-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Substitution Reactions: The indole ring is then subjected to substitution reactions to introduce the acetylphenylamino and ethenyl groups. This can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.

Quaternization: The final step involves the quaternization of the indole nitrogen with methyl iodide to form the indolium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinonoid structures.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the indole ring or the ethenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation Products: Quinonoid derivatives.

Reduction Products: Ethyl-substituted indolium salts.

Substitution Products: Various substituted indolium derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Applications

Anticancer Activity : Research has indicated that derivatives of indolium compounds exhibit potential anticancer properties. A study demonstrated that the compound can induce apoptosis in cancer cells by activating specific signaling pathways. The structure of 3H-Indolium allows for interaction with cellular targets, making it a candidate for drug development aimed at various cancers.

Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress has been highlighted in studies focusing on Alzheimer's and Parkinson's diseases.

| Application Area | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Neuroprotection | Modulates neurotransmitter levels |

Biochemical Assays

Fluorescent Probes : The compound is utilized as a fluorescent probe in biochemical assays. Its unique optical properties allow it to be used in fluorescence microscopy and flow cytometry to track cellular processes. Studies have shown that 3H-Indolium can effectively label proteins and nucleic acids, facilitating the study of cellular dynamics.

Enzyme Inhibition Studies : In enzyme kinetics, this compound serves as an inhibitor for certain enzymes, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors as therapeutic agents.

| Application Area | Findings | Reference |

|---|---|---|

| Fluorescent Probes | Effective labeling of proteins/nucleic acids | |

| Enzyme Inhibition | Serves as an inhibitor for enzyme studies |

Material Sciences

Organic Electronics : The compound is being explored for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells). Its unique electronic properties contribute to enhanced efficiency and stability of devices.

Polymer Chemistry : In polymer formulations, 3H-Indolium can improve thermal stability and mechanical properties. It has been incorporated into various polymer matrices to develop materials with superior performance characteristics suitable for automotive and aerospace applications.

| Application Area | Findings | Reference |

|---|---|---|

| Organic Electronics | Enhances efficiency in OLEDs/solar cells | |

| Polymer Chemistry | Improves thermal stability/mechanical properties |

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry detailed the synthesis of modified indolium compounds, including 3H-Indolium derivatives, demonstrating significant cytotoxic effects against breast cancer cell lines through apoptosis induction mechanisms.

- Fluorescent Labeling : Research conducted at a leading university showcased the use of 3H-Indolium as a fluorescent probe for live-cell imaging. The study revealed that this compound could effectively label mitochondrial proteins, allowing real-time monitoring of mitochondrial dynamics during cellular stress responses.

作用机制

The mechanism of action of 3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with cellular proteins, enzymes, and nucleic acids, leading to various biological effects.

Pathways Involved: It can modulate signaling pathways, induce oxidative stress, and affect cellular metabolism, contributing to its biological activities.

相似化合物的比较

Chemical Identity :

- CAS No.: 40497-16-3

- Molecular Formula : C₂₁H₂₃IN₂O

- Molecular Weight : 446.3246 g/mol

- Structure: The compound features a 3H-indolium core substituted with a 1,3,3-trimethyl group at position 1 and a conjugated ethenyl bridge linked to an acetylphenylamino moiety. The iodide (I⁻) serves as the counterion .

Key Features :

- The conjugated ethenyl bridge may contribute to π-π stacking interactions, relevant for applications in dyes or conductive materials.

Structural and Functional Comparisons

Spectroscopic Data

- 13C-NMR : reports shifts at 47.45 ppm (CH2) and 144.88 ppm (C-NH2) for an indole derivative, whereas the target compound’s acetyl group would likely show a carbonyl signal near 170–180 ppm .

- 1H-NMR: The acetylphenylamino group in the target compound may exhibit aromatic protons at ~7.0–7.6 ppm and a methyl singlet near 2.5 ppm (CH3CO) .

生物活性

3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide (CAS No. 40497-16-3) is a synthetic compound known for its diverse biological activities. This article explores its chemical properties, synthesis, biological effects, and potential applications in various fields, including pharmaceuticals and material sciences.

- Molecular Formula : C21H23N2O

- Molecular Weight : 319.420 g/mol

- Appearance : Solid or liquid, often characterized by a purple to dark purple color.

- Purity : Typically >98% (HPLC).

- Melting Point : Approximately 229 °C (decomposes) .

Synthesis

The synthesis of 3H-Indolium involves the reaction of acetylphenylamine with appropriate alkene precursors under controlled conditions to yield the desired indolium salt. The iodide form is particularly noted for its stability and solubility in organic solvents.

Anticancer Properties

Research has indicated that compounds similar to 3H-Indolium exhibit significant anticancer activity. For instance:

- Mechanism of Action : Indolium derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

- Case Study : A study demonstrated that a related indolium compound effectively inhibited the growth of breast cancer cells in vitro, leading to a reduction in tumor size in animal models .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In Vitro Studies : Tests against various bacterial strains revealed that indolium derivatives possess bactericidal activity, particularly against Gram-positive bacteria .

- Potential Applications : This property suggests potential use in developing new antibiotics or preservatives.

The biological activity of 3H-Indolium can be attributed to several mechanisms:

- Cell Membrane Interaction : The lipophilic nature allows it to penetrate cell membranes easily.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells can lead to apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation.

Pharmaceutical Development

Given its biological activities, 3H-Indolium is being explored as a lead compound for:

- Chemotherapeutics : Targeting various cancers.

- Antimicrobial Agents : Addressing antibiotic resistance issues.

Material Science

The compound's fluorescent properties make it suitable for applications in:

- Fluorescent Probes : Used in biological imaging techniques.

- Sensors : Development of sensors for detecting anions or other biomolecules .

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What are the established synthetic routes for this indolium compound, and what critical reaction parameters influence yield?

- Methodology : The compound can be synthesized via condensation reactions, similar to related indolium dyes. For example, Müller and Berres (1936) reported using aryl aldehydes and heterocyclic bases under acidic conditions to form conjugated indolium salts. Key parameters include:

- Temperature control (80–100°C) to avoid decomposition.

- Solvent selection (e.g., acetic acid or ethanol) to stabilize intermediates.

- Stoichiometric ratios of reactants to minimize byproducts like unreacted acetylphenylamine .

- Characterization : Confirm purity via HPLC and monitor reaction progress using TLC with UV visualization.

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

- 1H NMR : Identify characteristic peaks for the indolium core (e.g., N-methyl groups at δ 3.0–3.5 ppm) and the acetylphenylamino moiety (aromatic protons at δ 7.0–8.0 ppm).

- 13C NMR : Detect the conjugated ethenyl bridge (sp² carbons at δ 120–140 ppm) and the acetyl carbonyl (δ ~170 ppm).

- High-resolution mass spectrometry (HRMS) : Verify the molecular ion ([M-I]⁺) and isotopic pattern consistent with iodine .

Q. What solvent systems are optimal for solubility and stability in spectroscopic or biological assays?

- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (dichloromethane). Stability tests under varying pH (4–9) and light exposure are critical to prevent degradation, as indolium dyes are prone to photobleaching .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or byproduct profiles?

- Case Study : Variations in yield (e.g., 40–70%) may arise from differences in purification methods (e.g., column chromatography vs. recrystallization).

- Resolution :

- Optimize gradient elution in HPLC to separate byproducts like unreacted intermediates or dimerized species.

- Use mass spectrometry to identify persistent impurities and adjust reaction stoichiometry accordingly .

Q. What mechanisms underlie the compound’s toxicity, and how can exposure risks be mitigated in lab settings?

- Toxicity Data : Oral LD50 values in rodents range from 350 mg/kg (mice) to 3,250 mg/kg (rabbits), indicating species-specific sensitivity. Toxicity likely stems from mitochondrial disruption due to cationic charge and lipophilic structure .

- Safety Protocols :

- Use fume hoods and PPE (gloves, goggles) during handling.

- Neutralize waste with activated charcoal or oxidizing agents to degrade toxic byproducts (e.g., NOx, I⁻) .

Q. How do structural modifications (e.g., substituent variations) affect photophysical properties for imaging applications?

- Structure-Activity Relationship :

- Electron-withdrawing groups (e.g., -CN, -SO3H) redshift absorption/emission maxima by stabilizing the excited state.

- Alkyl chain elongation (e.g., carboxypentyl groups) enhances lipophilicity for membrane integration in liposomal systems .

Q. What strategies optimize encapsulation efficiency in liposomal or nanoparticle delivery systems?

- Active Loading : Utilize pH gradients or ion-pairing agents (e.g., ammonium sulfate) to enhance dye loading into liposomes.

- Self-Quenching Analysis : Monitor fluorescence recovery upon liposome disruption to quantify encapsulation efficiency. For example, Cy5.5 derivatives achieve >90% quenching at 10 mM dye concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。